molecular formula C22H20Cl2N2O4 B2580259 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone CAS No. 1219906-31-6

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone

Cat. No.: B2580259
CAS No.: 1219906-31-6
M. Wt: 447.31
InChI Key: NGZCDNBKHAPCHL-UHFFFAOYSA-N
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Description

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone: is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropane ring, a piperazine moiety, and a dichlorophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, high-pressure reactors, and precise temperature control to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the dichlorophenyl group makes it susceptible to electrophilic aromatic substitution reactions.

  • Reduction: : The piperazine ring can be reduced under specific conditions.

  • Substitution: : The cyclopropane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chlorinated phenols or quinones.

  • Reduction: : Formation of piperazine derivatives.

  • Substitution: : Formation of cyclopropane derivatives with various substituents.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : Its structural features make it a candidate for biological studies, particularly in understanding molecular interactions.

  • Medicine: : It may have pharmacological properties that could be explored for therapeutic uses.

  • Industry: : Its unique structure could be useful in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. it likely involves interactions with molecular targets such as enzymes or receptors. The presence of the dichlorophenyl group suggests potential binding to aromatic amino acids in proteins, while the piperazine ring could interact with nucleophilic sites.

Comparison with Similar Compounds

This compound is unique due to its combination of structural elements. Similar compounds might include:

  • 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

  • (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone

These compounds share the benzo[d][1,3]dioxole and cyclopropanecarbonyl groups but differ in their substituents, leading to different chemical and biological properties.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4/c23-14-2-3-18(24)17(10-14)22(28)26-7-5-25(6-8-26)21(27)16-11-15(16)13-1-4-19-20(9-13)30-12-29-19/h1-4,9-10,15-16H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZCDNBKHAPCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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